molecular formula C8H8BrNO2 B180800 2-(Bromomethyl)-4-methyl-1-nitrobenzene CAS No. 110822-05-4

2-(Bromomethyl)-4-methyl-1-nitrobenzene

Cat. No. B180800
CAS RN: 110822-05-4
M. Wt: 230.06 g/mol
InChI Key: LBNASNUBBZAFBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromomethyl-nitrobenzene compounds involves multiple steps, including nitration, bromination, and specific functional group transformations. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, achieving a high yield and purity . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and subsequent bromination . These methods could potentially be adapted for the synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes can be complex, with various interactions such as C–H···Br, C–Br···Br, and C–Br···π playing roles in the crystal packing . These interactions are crucial for understanding the physical properties and reactivity of such compounds. Although the exact structure of 2-(Bromomethyl)-4-methyl-1-nitrobenzene is not provided, similar analyses could be applied to determine its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Bromomethyl-nitrobenzene compounds can undergo various chemical reactions, including electrosynthetic routes to produce vinylbenzene derivatives and intramolecular nucleophilic substitution/cyclization to yield indan-1-one and inden-1-one derivatives . These reactions demonstrate the versatility of bromomethyl-nitrobenzene compounds in organic synthesis, suggesting that 2-(Bromomethyl)-4-methyl-1-nitrobenzene could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-nitrobenzene compounds are influenced by their molecular structure. For example, the presence of bromomethyl groups can significantly affect the compound's reactivity and interactions with other molecules . The nitro group is a strong electron-withdrawing group, which can impact the electron density distribution within the molecule and its subsequent chemical behavior. The exact properties of 2-(Bromomethyl)-4-methyl-1-nitrobenzene would need to be determined experimentally, but they are likely to be similar to those of related compounds described in the literature.

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates : It's used as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).

  • Enhancing Organic Synthesis : In organic chemistry, this compound is instrumental in the preparation of nitro aromatic ethers using ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis (K. Harikumar & V. Rajendran, 2014).

  • Nucleophilic Aromatic Substitution Research : It's used in studying nucleophilic aromatic substitution by hydrogen, where it undergoes reactions like hydride Meisenheimer adducts formation (V. Gold, Adhid Y. Miri, & S. Robinson, 1980).

  • Polymer Solar Cells Improvement : The compound is used in polymer solar cells to form charge transfer complexes, enhancing the electron transfer process and improving power conversion efficiency (G. Fu et al., 2015).

  • Kinetics and Reactivity Studies : Its derivatives are used in studying kinetics and reactivity in various chemical reactions, such as the quaternization of benzothiazoles (B. K. Mishra & Sabita Patel, 2002).

  • Electrochemical Research : It's involved in electrochemical studies, for example, the electrosynthetic routes to 1-Nitro-2-vinylbenzene and 1H-Indole (Peng Du & D. Peters, 2010).

  • Environmental Chemistry : This compound plays a role in environmental chemistry research, such as studying the ultrafiltration of micellar solutions containing nitrobenzene and 4-nitrophenol (M. Bielska & J. Szymanowski, 2004).

  • Analytical Chemistry Applications : It's used in spectrophotometric determination methods, for example, in the analysis of anionic surfactants in river waters (K. Higuchi et al., 1980).

properties

IUPAC Name

2-(bromomethyl)-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNASNUBBZAFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549093
Record name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-methyl-1-nitrobenzene

CAS RN

110822-05-4
Record name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) were dissolved in THF (100 mL) followed by dropping 2.0 M borane dimethisulfide comples (110 mL, 221.1 mmol) and heating at 80° C. After 1.5 hours, 100 ml of 1 M HCl were dropped into this reaction system while cooling with ice and stirring. The system was extracted with ethyl acetate, and then was dried with Na2SO4 followed by concentration under reduced pressure and drying to obtain benzylic alcohol (9.1 g, 99% yield) as viscous colorless oil. (5-methyl-2-nitrophenyl) methanol (9.1 g, 54.5 mmol) were dissolved in dry CH2Cl2 (100 mL) followed by the addition of phosphorous tribromide (7.4 g, 27.3 mmol) and stirring at room temperature. After 30 minutes, saturated NaHCO3(aq. 100 mL) were added followed by stirring for 10 minutes and extracting with CH2Cl2 (200 ml×2). The organic phase was then concentrated under reduced pressure and dried to obtain the benzyl bromide analogue, 49, (11.9 g, 95% yield) as a white solid: mp 51-52° C.
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95%

Synthesis routes and methods III

Procedure details

To a cooled (ice-water bath) mixture of 30% HBr in acetic acid (3 ml) was added 2.5 g 5-methyl-2-nitrobenzyl alcohol and the chilled solution stirred for 2 hours. The mixture was poured into ice-water and extracted with diethyl ether. The extract was washed with H2O, brine and the solvent removed under vacuum to give a mixture of product (50%) and starting material (50%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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